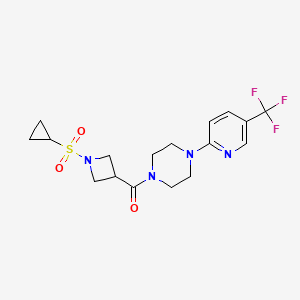
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound with unique structural features, consisting of a cyclopropylsulfonyl group attached to an azetidine ring and a piperazine ring substituted with a trifluoromethyl pyridine moiety. This compound, due to its multifaceted structure, showcases significant potential in various scientific research applications, particularly in medicinal chemistry and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone involves multiple steps:
Formation of the Azetidine Ring: : Starting from an azetidine precursor, the azetidine ring is often synthesized through nucleophilic ring-opening reactions followed by cyclization.
Introduction of the Cyclopropylsulfonyl Group: : This group is introduced via sulfonylation reactions, typically using sulfonyl chlorides under basic conditions.
Substitution on the Piperazine Ring: : The piperazine ring is modified using electrophilic aromatic substitution to introduce the 5-(trifluoromethyl)pyridine group.
Methanone Attachment: : Finally, the methanone linkage is established through acylation reactions, often employing reagents like acyl chlorides or anhydrides.
Industrial Production Methods
The industrial synthesis of this compound would scale up the laboratory procedures while optimizing for efficiency, yield, and cost-effectiveness. This might involve continuous flow reactions, advanced catalysis, and automated synthetic platforms to ensure reproducibility and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of reactions:
Oxidation: : It can be oxidized under conditions using reagents such as peroxides or catalytic systems.
Reduction: : Reduction reactions might involve hydrogenation or metal hydrides.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Hydrogen gas in the presence of a palladium catalyst.
Substitution: : Halogenating agents for electrophilic substitutions or strong bases for nucleophilic substitutions.
Major Products
Oxidation Products: : Sulfoxides or sulfones.
Reduction Products: : Deoxygenated forms or fully saturated derivatives.
Substitution Products: : Varied depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
This compound finds utility across several scientific disciplines:
Chemistry: : Used as a building block in complex organic syntheses.
Biology: : Applied in biochemical assays to study enzyme interactions.
Medicine: : Investigated for its potential as a therapeutic agent, particularly targeting neurological pathways or as an antimicrobial.
Industry: : Utilized in the development of novel materials with specific electronic or structural properties.
Wirkmechanismus
Molecular Targets and Pathways
The compound may interact with multiple biological targets, depending on its application:
Neurological Pathways: : It could act on neurotransmitter receptors or ion channels.
Antimicrobial Mechanisms: : Might inhibit bacterial enzymes or disrupt cell membrane integrity.
The exact mechanism of action is often elucidated through binding studies, molecular modeling, and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
When compared with other compounds of similar structure, this compound showcases several unique features:
Increased Stability: : The cyclopropylsulfonyl group adds to the chemical stability.
Enhanced Biological Activity: : The trifluoromethyl pyridine group is known to increase lipophilicity and membrane permeability, enhancing biological interactions.
Similar Compounds
(1-(Cyclopropylsulfonyl)azetidin-3-yl)methanone: : Lacking the piperazine moiety.
(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone: : Without the azetidine ring.
Eigenschaften
IUPAC Name |
(1-cyclopropylsulfonylazetidin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O3S/c18-17(19,20)13-1-4-15(21-9-13)22-5-7-23(8-6-22)16(25)12-10-24(11-12)28(26,27)14-2-3-14/h1,4,9,12,14H,2-3,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLCBDWVVWVDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2551370.png)

![2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)
![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2551381.png)
![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2551388.png)

![4-(benzenesulfonyl)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2551391.png)
![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2551392.png)

